3-Bromo-2,4-dimethylpyridine
Description
Overview of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental building blocks in the vast field of chemical sciences. globalresearchonline.netnih.gov Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a conjugated system of six π-electrons, rendering it aromatic. globalresearchonline.net This unique electronic structure and the presence of the nitrogen atom confer distinct properties that make pyridine derivatives indispensable in numerous applications. globalresearchonline.netnih.gov They are widely utilized as solvents and reagents in organic synthesis. globalresearchonline.net
Pyridine derivatives are prevalent in nature, found in essential biomolecules like some vitamins (niacin and pyridoxine) and coenzymes. nih.gov In medicinal chemistry, the pyridine scaffold is of paramount importance, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties. globalresearchonline.netontosight.aisciencepublishinggroup.com The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules for specific applications in drug discovery and materials science. nih.govchemrxiv.org
Contextualization of Halogenated Pyridines within Heterocyclic Chemistry
Within the broad family of pyridine derivatives, halogenated pyridines represent a particularly significant subclass in heterocyclic chemistry. sigmaaldrich.com These are organic compounds where one or more hydrogen atoms on the pyridine ring are substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). sigmaaldrich.com The introduction of a halogen atom dramatically influences the reactivity of the pyridine ring, making these compounds valuable intermediates in organic synthesis. chemrxiv.orgsigmaaldrich.com
The carbon-halogen bond serves as a versatile functional handle for a variety of chemical transformations, most notably in cross-coupling reactions. This allows for the construction of complex molecular architectures, making halogenated pyridines crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.org The regioselective introduction of halogens onto the pyridine ring is a key challenge and an active area of research, as the position of the halogen dictates the subsequent synthetic possibilities and the properties of the final product. chemrxiv.orgmountainscholar.org
Research Trajectory and Current State of 3-Bromo-2,4-dimethylpyridine Studies
This compound is a specific halogenated pyridine that has garnered interest as a building block in organic synthesis. sigmaaldrich.coma2bchem.com Its structure, featuring a bromine atom at the 3-position and methyl groups at the 2- and 4-positions, presents a unique combination of steric and electronic features. The bromine atom provides a reactive site for further functionalization, making it a useful intermediate in the preparation of more complex substituted pyridines. cymitquimica.com
Current research on this compound and its isomers primarily focuses on their application in the synthesis of novel compounds with potential biological activity and in the development of new materials. For instance, related dimethylpyridine complexes have been studied for their crystallographic properties. researchgate.net The synthesis and reactions of various brominated dimethylpyridines continue to be explored to create diverse molecular scaffolds. While specific, in-depth studies solely dedicated to this compound are not extensively documented in readily available literature, its utility is inferred from the broader context of research on halogenated pyridines and their role in synthetic chemistry.
Chemical and Physical Properties
This compound is a compound with the molecular formula C7H8BrN. sigmaaldrich.comuni.lu It is characterized by a pyridine ring substituted with a bromine atom and two methyl groups.
| Property | Value |
| Molecular Formula | C7H8BrN |
| Molecular Weight | 186.05 g/mol |
| CAS Number | 27063-93-0 |
| Appearance | Pale-yellow to yellow to brown liquid |
| Purity | 96% |
| Storage Temperature | Room Temperature |
| InChI Key | HWSUJPQZGWOXFZ-UHFFFAOYSA-N |
| Table 1: Physicochemical properties of this compound. sigmaaldrich.com |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the bromination of 2,4-lutidine (2,4-dimethylpyridine). chemicalbook.com One documented method involves the dropwise addition of bromine to a mixture of 2,4-lutidine and aluminum chloride at elevated temperatures. chemicalbook.com The reaction mixture is then processed through a series of steps including acidification, basification, extraction, and purification by silica (B1680970) gel column chromatography to yield the final product. chemicalbook.com
The reactivity of this compound is largely dictated by the presence of the bromine atom on the pyridine ring. This halogen atom can participate in various chemical transformations, making the compound a versatile intermediate. For instance, similar brominated pyridines are known to undergo nucleophilic substitution reactions where the bromine is replaced by other functional groups. They are also key substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Spectroscopic Data
The structural elucidation of this compound and related compounds relies on various spectroscopic techniques.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 3-bromo-2-methylpyridine, the ¹H NMR spectrum in CDCl3 shows a singlet for the methyl protons at δ 2.67 ppm and multiplets for the aromatic protons in the range of δ 6.98-8.44 ppm. chemicalbook.com
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry can confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum.
Applications in Research
This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the ability to introduce further functionalization at the bromine-substituted position.
Medicinal Chemistry
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceutically active compounds. The pyridine scaffold is present in numerous drugs, and the ability to modify it through reactions at the halogen site is a key strategy in drug discovery. ontosight.aisciencepublishinggroup.com While specific applications of this compound in drug synthesis are not widely reported, its structural analogs are explored for various therapeutic applications. For example, other halogenated pyridine derivatives have been investigated for their potential antimicrobial and anticancer activities.
Materials Science
The structural motifs of substituted pyridines are also of interest in materials science. They can be incorporated into larger molecular structures to create new materials with specific electronic or photophysical properties. For instance, pyridine derivatives are used as ligands in the formation of metal complexes and coordination polymers. The bromo- and chloro-substituted dimethylpyridines can participate in coupling reactions to form biaryl compounds, which are important structural units in various functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUJPQZGWOXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554056 | |
| Record name | 3-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-93-0 | |
| Record name | 3-Bromo-2,4-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-dimethylpyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80554056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,4-dimethylpyridine | |
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Advanced Synthetic Methodologies for 3 Bromo 2,4 Dimethylpyridine and Its Precursors
Regioselective Bromination Approaches to Halogenated Dimethylpyridines
The direct introduction of a bromine atom at a specific position on the dimethylpyridine ring is a primary strategy for synthesizing halogenated derivatives. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the brominating agent.
Direct Bromination Techniques and Conditions
The direct bromination of 2,4-dimethylpyridine (B42361) presents a challenge due to the activating nature of the methyl groups, which can lead to a mixture of products. However, specific conditions can favor the formation of the desired 3-bromo isomer. One reported method involves the electrophilic bromination of 2,4-dimethylpyridine in 20% oleum (B3057394) at elevated temperatures (165 °C) over an extended period. nih.gov This process yields a mixture of brominated products, including the target 3-bromo-2,4-dimethylpyridine, alongside 5-bromo-2,4-dimethylpyridine (B1282459) and 3,5-dibromo-2,4-dimethylpyridine. nih.gov The use of a less than stoichiometric amount of bromine can help to control the extent of bromination, though it may also result in unreacted starting material. nih.gov
Another approach utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in the presence of oleum. google.com This method has been applied to the bromination of 2,3-dimethylpyridine and demonstrates the utility of N-bromoimide reagents in the halogenation of pyridine (B92270) derivatives. google.com The reaction temperature and the molar ratio of the brominating agent to the pyridine substrate are critical parameters for controlling the reaction and minimizing the formation of side products. google.com
| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature | Products | Reference |
| 2,4-Dimethylpyridine | Bromine | 20% Oleum | 165 °C | This compound, 5-Bromo-2,4-dimethylpyridine, 3,5-Dibromo-2,4-dimethylpyridine | nih.gov |
| 2,3-Dimethylpyridine | DBDMH | 65% Oleum | 105 °C | Brominated 2,3-dimethylpyridine | google.com |
Bromination of Substituted Pyridines
The regioselectivity of bromination can be influenced by the presence of other substituents on the pyridine ring. For instance, the bromination of activated pyridines, such as those bearing hydroxyl, amino, or methoxy (B1213986) groups, has been studied extensively. thieme-connect.com N-bromosuccinimide (NBS) has been shown to be an effective reagent for the regioselective bromination of these activated pyridines under mild conditions. thieme-connect.com The reactivity of the substrate generally follows the order amino > hydroxy > methoxy, and the position of the substituent significantly directs the incoming bromine atom. thieme-connect.com
In the context of dimethylpyridines, the presence and position of the methyl groups influence the site of bromination. The nitrogen atom in the pyridine ring is inductively deactivating, which can direct bromination to the methyl group furthest from the nitrogen in some cases of free radical bromination. daneshyari.comdocsity.com However, for electrophilic aromatic substitution, the electronic effects of the methyl groups and the deactivating effect of the nitrogen atom collectively determine the position of bromination on the ring.
Synthesis from Precursor Compounds
An alternative to direct bromination involves the synthesis of this compound from precursor compounds that already possess a functional group that can be converted into a bromine atom.
Routes from Aminopyridines via Diazotization-Bromination
The Sandmeyer reaction, a well-established method for introducing a variety of substituents onto an aromatic ring, can be employed for the synthesis of bromopyridines from their corresponding aminopyridine precursors. This process involves the diazotization of an aminopyridine with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst.
For example, 3-amino-4-methylpyridine (B17607) can be converted to 3-bromo-4-methylpyridine (B15001). chemicalbook.comgoogle.com The reaction is typically carried out at low temperatures (-5 °C to 0 °C) to ensure the stability of the diazonium intermediate. chemicalbook.comgoogle.com A modified Sandmeyer reaction using tert-butyl nitrite and copper(II) bromide in a solvent such as bromoform (B151600) has also been reported for the synthesis of dibromodimethylpyridines from their amino precursors, particularly when the starting material has poor solubility in standard acidic media. nih.gov
| Precursor | Reagents | Conditions | Product | Reference |
| 3-Amino-4-methylpyridine | HBr, Bromine, NaNO₂ | -5 °C to 0 °C | 3-Bromo-4-methylpyridine | chemicalbook.comgoogle.com |
| 3,5-Dibromo-4,6-dimethyl-2-aminopyridine | t-Butyl nitrite, CuBr₂ | CHBr₃ | 2,3,5-Tribromo-4,6-dimethylpyridine | nih.gov |
Preparation from Nitropyridine Derivatives
Nitropyridine derivatives serve as valuable precursors for the synthesis of bromopyridines. The nitro group, being a strong electron-withdrawing group, can be strategically used to direct other substitutions or can be converted into an amino group, which can then undergo a diazotization-bromination reaction as described above.
The synthesis of 3-bromo-4-methylpyridine can be achieved starting from 4-methyl-3-nitropyridine. This involves the reduction of the nitro group to an amino group, followed by the diazotization-bromination sequence. google.com Catalytic hydrogenation using catalysts like Pd/C or Raney Ni is a common method for the reduction of the nitro group. google.com
Furthermore, nitropyridines can be directly converted to bromopyridines under certain conditions. For instance, 4-hydroxy-2-methyl-3-nitropyridine can be treated with phosphorus oxybromide at high temperatures to yield 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com
| Precursor | Reagents/Steps | Product | Reference |
| 4-Methyl-3-nitropyridine | 1. Reduction (e.g., Pd/C, H₂) 2. Diazotization-Bromination | 3-Bromo-4-methylpyridine | google.com |
| 4-Hydroxy-2-methyl-3-nitropyridine | Phosphorus oxybromide | 4-Bromo-2-methyl-3-nitropyridine | chemicalbook.com |
Strategies Involving Methyl-Substituted Pyridines
The synthesis of this compound can also be approached through the functionalization of other methyl-substituted pyridines. While direct bromination of 2,4-dimethylpyridine is a primary route, other strategies can involve the introduction of the methyl groups onto a pre-brominated pyridine core or the manipulation of other functional groups on a dimethylpyridine scaffold.
For example, the oxidation of the methyl groups of this compound to carboxylic acids followed by esterification is a known transformation, highlighting the potential for further functionalization of the target compound. nih.gov This implies that synthetic strategies could involve the late-stage introduction of the bromine atom after the establishment of the dimethylpyridine framework.
Modern Catalytic Synthesis Routes
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine derivatives are no exception. These methods offer high efficiency, selectivity, and functional group tolerance, often under mild reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Palladium catalysts are at the forefront of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. These reactions are instrumental in the synthesis and functionalization of pyridines.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This method is highly effective for the arylation and alkylation of pyridine rings.
The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands, such as bulky and electron-donating phosphines like P(t-Bu)₃, can significantly accelerate the reaction rate. beilstein-journals.org
For instance, 3,5-diaryl-2,4,6-trimethylpyridines have been synthesized via Suzuki-Miyaura coupling of the corresponding bromo-derivatives with arylboronic acids. beilstein-journals.org While this specific example doesn't directly produce this compound, it demonstrates the applicability of the Suzuki-Miyaura reaction to highly substituted pyridine systems. The reaction conditions can be optimized by varying the palladium source, ligand, base, and solvent to maximize the yield of the desired product. beilstein-journals.org
A significant challenge in the Suzuki-Miyaura coupling of pyridines is the tendency of the bipyridine products to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com However, the development of specialized ligands and catalyst systems has helped to mitigate this issue. mdpi.com For example, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been developed that tolerate a wide variety of heterocycles, including pyridines. nih.govnih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyridine Functionalization
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 3,5-Dibromo-2,4,6-trimethylpyridine (B189553) | Phenylboronic acid | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ | 3,5-Diphenyl-2,4,6-trimethylpyridine | High | beilstein-journals.org |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83% | academie-sciences.fr |
| 2-Bromopyridines | Pyridyl boronic acids | Pd(PPh₃)₄, Na₂CO₃ | Bipyridines | 50-65% | mdpi.com |
The Negishi coupling is another pivotal palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds between an organozinc reagent and an organic halide or triflate. orgsyn.org It is renowned for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org
The synthesis of the required pyridyl zinc halides can be achieved through transmetalation with pyridyl lithium or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org Aromatic iodides are generally more reactive than bromides and chlorides in Negishi couplings. orgsyn.org This reactivity difference allows for selective coupling at one position in di- or poly-halogenated pyridines. orgsyn.org
For example, the Negishi coupling has been successfully employed to synthesize various 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines. organic-chemistry.org The use of a palladium complex with tri-tert-butylphosphane (tBu₃P) was found to be highly effective. organic-chemistry.org This methodology has also been extended to continuous-flow systems for the regioselective arylation of fluoropyridines. nih.gov
Table 2: Examples of Negishi Coupling for Pyridine Functionalization
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 2-Chloropyridines | Pyridylzinc reagents | Pd/tBu₃P | 5-Substituted 2,2'-bipyridines | Good to Excellent | organic-chemistry.org |
| 2-Heterocyclic organozinc reagents | Aryl chlorides | Pd₂(dba)₃, X-Phos | 2-Aryl-substituted pyridines | High | organic-chemistry.org |
| Fluoropyridines | Arylzinc reagents | Pd catalyst | Arylated fluoropyridines | High | nih.gov |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net Palladium catalysis plays a crucial role in these transformations.
One approach involves the use of a directing group to guide the catalyst to a specific C-H bond. For instance, pyridine N-oxides can be used to direct ortho-alkenylation and arylation. acs.orgnih.gov The N-oxide can be later removed to afford the functionalized pyridine.
Transient activator strategies have also been developed. acs.orgnih.gov In this approach, the pyridine is temporarily activated by forming an N-alkylpyridinium salt in situ. This facilitates C-H arylation at the C-2 and C-6 positions, and subsequent dealkylation yields the diarylated pyridine. acs.orgnih.gov
Furthermore, methods for the regioselective C-3 arylation of pyridines with aryl triflates have been reported, expanding the toolkit for pyridine functionalization. oup.com These reactions often proceed regardless of the electronic or steric properties of the pyridine core. oup.com
Table 3: Examples of Palladium-Catalyzed C-H Functionalization of Pyridines
| Pyridine Derivative | Reagent | Catalyst System | Product | Selectivity | Reference |
| Pyridine N-oxides | Alkenes | Pd(OAc)₂ | ortho-Alkenylated N-oxides | Excellent | acs.orgnih.gov |
| Pyridines | Aryl iodides | Pd(OAc)₂, Cu₂O, (MeO)₂SO₂ | 2,6-Diarylpyridines | High | acs.orgnih.gov |
| Pyridines | Aryl triflates | Pd catalyst | C3-Arylated pyridines | Regioselective | oup.com |
Other Transition Metal-Catalyzed Methods
While palladium catalysts are dominant, other transition metals also play a significant role in the synthesis and functionalization of pyridines.
Rhodium-catalyzed reactions have shown promise, particularly in asymmetric synthesis. For example, rhodium-catalyzed asymmetric Suzuki-Miyaura couplings can produce enantiomerically enriched products containing heterocyclic cores. nih.govnih.gov
Nickel catalysts are also effective for certain transformations. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides a route to alkylated pyridines bearing an all-carbon quaternary center. organic-chemistry.org
Copper-catalyzed reactions have been developed for the arylation of various heterocycles, including pyridine N-oxides. acs.org These methods often employ aryl halides as the coupling partner.
Eco-friendly and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of halogenated pyridines, this includes the use of safer reagents and more environmentally benign reaction conditions.
Electrochemical methods offer a sustainable alternative to traditional chemical oxidation or reduction. acs.orgresearchgate.net For instance, an electrochemical bromination of pyridines has been developed using inexpensive and safe bromine salts, avoiding the need for catalysts and chemical oxidants. acs.orgresearchgate.net By using a directing group, regioselectivity at the meta-position can be achieved. acs.orgresearchgate.net
The use of N-bromosuccinimide (NBS) as a brominating agent in solvent-free conditions provides a greener protocol for the monobromination of certain pyridine derivatives. scirp.org This method is advantageous due to the high solubility of the succinimide (B58015) byproduct in water, simplifying purification. scirp.org
Furthermore, efforts are being made to develop catalytic systems that operate in greener solvents, such as water, or under continuous flow conditions, which can improve efficiency and reduce waste. mdpi.com
Green Chemistry Approaches in Pyridine Synthesis
Green chemistry principles, which promote the reduction of waste, use of less hazardous substances, and improved energy efficiency, are increasingly being integrated into the synthesis of pyridine derivatives. These approaches often focus on the development of cleaner catalytic systems and the use of environmentally benign reagents and solvents.
One significant advancement is the use of biocatalysis. For example, recombinant microbial whole-cell catalysts have been employed for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, a compound structurally related to the precursor of the title compound. rsc.orgrsc.org This biocatalytic route operates in an aqueous solution at ambient temperature and pressure, offering a sustainable alternative to traditional multi-step chemical syntheses that use strong oxidizing agents and non-aqueous solvents. rsc.org
Solvent-free reaction conditions represent another major green chemistry strategy. The Hantzsch-like multicomponent condensation, a classic method for pyridine synthesis, has been adapted to be solvent-free. Research has shown that using Wells-Dawson heteropolyacids as recyclable catalysts can produce highly functionalized pyridines in high yields (60-99%) at 80°C without any solvent. conicet.gov.ar Similarly, the use of a polyindole-TiO2 nanocomposite as a heterogeneous catalyst enables the synthesis of 1,4-dihydropyridine (B1200194) derivatives under solvent-free, ambient temperature conditions. scirp.org These methods reduce waste and the environmental impact associated with volatile organic solvents.
The development of novel, environmentally friendly catalysts is also crucial. For the synthesis of the precursor 2,6-lutidine, a method using a Pd/C catalyst for the hydrogenation dechlorination of 2,6-dimethyl-4-chloropyridine has been developed. google.com This process is noted for its high yield, minimal by-products, and the ability to recycle the catalyst, making it an environmentally friendly option for producing pyridine precursors. google.com Furthermore, general strategies for pyridine synthesis now include solvent- and halide-free methods, such as the C–H functionalization of pyridine N-oxides, which demonstrates high atom economy. rsc.orgrsc.org
Novel Solvent Systems and Reaction Conditions
Moving away from conventional and often hazardous solvents like DMF, NMP, and chlorinated hydrocarbons is a primary objective in advancing synthetic methodologies. The exploration of novel solvent systems and reaction conditions has led to significant improvements in the synthesis of pyridine derivatives.
Water, as the ultimate green solvent, has been successfully utilized in various pyridine functionalization reactions. researchgate.net For instance, Suzuki-Miyaura cross-coupling reactions, which are vital for creating C-C bonds on the pyridine ring, have been optimized to work in aqueous systems, often with the aid of surfactants. nsf.gov Research on the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines from 3,5-dibromo-2,4,6-trimethylpyridine—a compound highly analogous to this compound—demonstrates the effectiveness of mixed aqueous solvent systems. beilstein-journals.org A combination of toluene/EtOH/H₂O proved to be highly effective, leading to excellent conversion and yield. beilstein-journals.org
The table below, derived from optimization studies on the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine with phenylboronic acid, illustrates the impact of different solvent systems and bases on reaction efficiency. beilstein-journals.org
| Catalyst | Base | Solvent | Conversion (%) | Yield of Diarylpyridine (%) | Yield of Monoarylpyridine (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 96 | 4 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 91 | 9 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 92 | 8 |
| Pd(PPh₃)₄ | NaOH | Toluene/EtOH/H₂O | 100 | 14 | 86 |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF | 21 | 9 | 12 |
Beyond solvent choice, alternative energy sources provide novel reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times. researchgate.net Another innovative approach is the use of photoredox catalysis. A visible-light-catalyzed atom-transfer radical cyclization (ATRC) has been developed to construct complex heterocyclic scaffolds, where 2,6-lutidine was found to be a key promoter for the process, highlighting the dual role these compounds can play as both precursors and reaction promoters under novel conditions. rsc.orgrsc.org
Chemical Reactivity and Derivatization of 3 Bromo 2,4 Dimethylpyridine
Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety
The bromine atom at the 3-position of the 2,4-dimethylpyridine (B42361) ring is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. In this type of reaction, a nucleophile replaces the bromine atom on the aromatic ring. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence through a discrete, non-aromatic Meisenheimer complex. researchgate.net The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates this process by stabilizing the negatively charged intermediate.
The reactivity of the pyridine ring towards nucleophilic substitution can be further influenced by the presence of other substituents. For instance, the introduction of a strong electron-withdrawing group, such as a nitro group, can significantly activate the ring for nucleophilic attack. Conversely, electron-donating groups would decrease the electrophilicity of the ring and hinder substitution. The steric hindrance from the adjacent methyl groups at the 2- and 4-positions can also influence the regioselectivity of the reaction, directing incoming nucleophiles to the 3-position.
Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-substituted pyridines, respectively. These reactions are often carried out in the presence of a base and a suitable solvent. Recent advancements have demonstrated the use of benign and sustainable reaction media, such as water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), to facilitate SNAr reactions under mild conditions. d-nb.info
Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation
Cross-coupling reactions are powerful tools for the construction of complex molecules, and 3-bromo-2,4-dimethylpyridine is an excellent substrate for these transformations. The bromine atom provides a reactive handle for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, primarily through palladium- or copper-catalyzed processes.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. semanticscholar.org this compound readily participates in this reaction with various aryl and vinyl boronic acids or their corresponding esters to produce 3-aryl- or 3-vinyl-2,4-dimethylpyridines.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like toluene, dioxane, or a mixture of DME and water. The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity. semanticscholar.org For instance, a study on the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines utilized Suzuki-Miyaura coupling and found that the reaction conditions could be carefully optimized to obtain high yields of the desired products. semanticscholar.org Research has also shown that the electronic properties of the boronic acid can influence the reaction outcome, with both electron-donating and electron-withdrawing groups on the aryl boronic acid generally affording good to moderate yields. semanticscholar.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives
| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Phenyl-2,4-dimethylpyridine | 96 | semanticscholar.org |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-(4-Methylphenyl)-2,4-dimethylpyridine | 92 | semanticscholar.org |
| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-(4-Ethylphenyl)-2,4-dimethylpyridine | 90 | semanticscholar.org |
| Phenylboronic anhydride | Pd₂(dba)₃, XantPhos | Cs₂CO₃ | Toluene | Dimethyl 3-phenylpyridine-2,4-dicarboxylate | 75 | nih.gov |
| Styrylboronic acid | Pd₂(dba)₃, XantPhos | Cs₂CO₃ | Toluene | (E)-Dimethyl 3-styrylpyridine-2,4-dicarboxylate | 60 | nih.gov |
Heck and Sonogashira Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. While less commonly reported for this compound specifically, attempts to perform Heck couplings with related bromopyridine systems have been made. For example, efforts to couple dimethyl 3-bromopyridine-2,4-dicarboxylate with styrene (B11656) were unsuccessful despite investigating various catalyst and solvent systems. nih.gov
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly effective method for synthesizing 3-alkynyl-2,4-dimethylpyridines. The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. scirp.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne partner. wikipedia.org
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. jk-sci.comursinus.edu This reaction provides a powerful method for the synthesis of 3-amino-2,4-dimethylpyridine derivatives. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XantPhos or DPEPhos, have been shown to be effective in promoting the coupling of amines with bromopyridines. nih.gov For instance, in the synthesis of dimethyl 3-(phenylamino)pyridine-2,4-dicarboxylate, XantPhos was found to be a superior ligand to DPEPhos, affording the product in a significantly higher yield. nih.gov The reaction can be used to introduce a wide variety of primary and secondary amines onto the pyridine ring.
Table 2: Buchwald-Hartwig Amination of a 3-Bromopyridine (B30812) Derivative
| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | Dimethyl 3-(phenylamino)pyridine-2,4-dicarboxylate | 77 | nih.gov |
| Aniline | Pd₂(dba)₃ / DPEPhos | Cs₂CO₃ | Toluene | Dimethyl 3-(phenylamino)pyridine-2,4-dicarboxylate | 11 | nih.gov |
| p-Methoxybenzylamine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | Dimethyl 3-((4-methoxybenzyl)amino)pyridine-2,4-dicarboxylate | 69 | nih.gov |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. researchgate.netnih.gov These reactions are particularly useful for coupling aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols.
Copper catalysis has seen significant advancements, with the development of ligands that allow the reactions to proceed under milder conditions than the traditionally harsh Ullmann reaction conditions. researchgate.net For the formation of C-O bonds, a catalyst system comprising CuI and N-(n-butyl)imidazole has been used under mild phase-transfer conditions with microwave heating to form diaryl ethers. nih.gov Copper-based systems have also been shown to be effective for C-S bond formation. nih.gov The versatility of copper catalysis stems from its ability to access multiple oxidation states (Cu⁰, Cu¹, Cu¹¹, and Cu¹¹¹), enabling both one- and two-electron processes. nih.govscispace.com
Functionalization of Methyl Groups on the Pyridine Ring
The methyl groups at the 2- and 4-positions of the pyridine ring are also amenable to functionalization, primarily through deprotonation followed by reaction with an electrophile. The acidity of the methyl protons is enhanced by the electron-withdrawing effect of the pyridine ring, allowing for the formation of a carbanion upon treatment with a strong base.
Bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be used to deprotonate the methyl groups. The resulting lithiated species can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups at the methyl positions. researchgate.net For instance, the deprotonated species can react with aldehydes to form β-hydroxyethylpyridine derivatives. Oxidation of the methyl groups to carboxylic acids is also possible using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). nih.gov The selective functionalization of one methyl group over the other can be challenging and may depend on the reaction conditions and the steric and electronic environment of the molecule.
Oxidation Reactions
The methyl groups of this compound can be oxidized to carboxylic acids. For instance, treatment with potassium permanganate (KMnO₄) in a basic aqueous solution, followed by heating, converts both methyl groups into carboxylic acid functionalities. nih.gov This reaction proceeds through the disappearance of the purple permanganate color, indicating the progression of the oxidation. nih.gov The resulting product, 3-bromopyridine-2,4-dicarboxylic acid, is a key intermediate for further derivatization. nih.gov
Lithiation and Subsequent Electrophilic Quenching
The pyridine ring of this compound can undergo lithiation, a process where a hydrogen atom is replaced by a lithium atom, creating a highly reactive intermediate. This reaction is typically performed using strong lithium bases like lithium diisopropylamide (LDA). The position of lithiation is directed by the substituents on the pyridine ring. The resulting organolithium species can then be "quenched" by reacting it with various electrophiles to introduce new functional groups.
For example, the lithiation of 3-chloropyridine (B48278) complexed with boron trifluoride (BF₃), a related halopyridine, using LDA, followed by quenching with an electrophile like benzaldehyde (B42025) or iodine, leads to substitution at the C-2 position. researchgate.net The specific conditions, including the choice of lithiating agent and electrophile, can influence the regioselectivity of the reaction. researchgate.net The use of t-butyllithium (t-BuLi) has been shown to effect a clean lithiation at the C-4 position in various 3-bromopyridines. researchgate.net These lithiation-quenching sequences provide a powerful method for the synthesis of polysubstituted pyridines. nih.gov
Hydrogenation and Reduction Chemistry
The bromine atom on the pyridine ring can be removed through reduction reactions. Catalytic hydrogenation, often employing a palladium catalyst and hydrogen gas, is a common method for such dehalogenation. Alternatively, metal hydrides like lithium aluminum hydride can be used. ambeed.comevitachem.com These reactions yield 2,4-dimethylpyridine.
Electrophilic Aromatic Substitution on the Pyridine Core
Electrophilic aromatic substitution allows for the introduction of various functional groups onto the pyridine ring. total-synthesis.com The electron-donating methyl groups and the deactivating but ortho-, para-directing bromine atom influence the position of substitution. uri.edu For instance, nitration of bromobenzene, a related aryl halide, with nitric and sulfuric acids, directs the incoming nitro group to the ortho and para positions. uri.edu Similarly, bromination of 2,4-dimethylpyridine with bromine in oleum (B3057394) can lead to substitution at the 3- and 5-positions. nih.gov
Reactions at the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide group alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. arkat-usa.org For example, the oxidation of 3,5-lutidine with various oxidizing agents has been studied, with m-CPBA often providing high yields of the corresponding N-oxide. arkat-usa.org
Quaternization: The pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. researchgate.net This reaction, known as quaternization, introduces a positive charge on the nitrogen atom and attaches a new substituent. Microwave-assisted quaternization has been shown to be an efficient method, often leading to improved yields and shorter reaction times compared to conventional heating. researchgate.net
Applications of 3 Bromo 2,4 Dimethylpyridine in Advanced Organic Synthesis
Role as a Building Block in Complex Molecule Synthesis
The reactivity of the bromine atom at the 3-position of the pyridine (B92270) ring allows for its participation in a variety of coupling reactions, making 3-bromo-2,4-dimethylpyridine a crucial intermediate in the construction of elaborate molecular architectures. cymitquimica.com
Precursor for Pharmaceutical Intermediates
This compound is a key starting material in the synthesis of various pharmaceutical intermediates. cymitquimica.combldpharm.com The bromine atom can be readily displaced or involved in cross-coupling reactions to introduce diverse functional groups, a critical step in building the complex scaffolds of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives, which have been investigated as potent smoothened antagonists. yangresearchlab.org
One notable synthetic route involves the electrophilic bromination of 2,4-dimethylpyridine (B42361). nih.gov This process, however, can lead to a mixture of products, including the desired this compound, as well as 5-bromo-2,4-dimethylpyridine (B1282459) and 3,5-dibromo-2,4-dimethylpyridine. nih.gov Researchers have developed methods to improve the yield of the desired isomer, such as the regioselective debromination of the dibrominated byproduct. nih.gov
The resulting this compound can then undergo further transformations. For example, it can be used in Suzuki coupling reactions to form carbon-carbon bonds, a fundamental transformation in the assembly of many pharmaceutical agents. yangresearchlab.org
Synthesis of Agrochemicals
The application of this compound extends to the agrochemical industry, where it serves as a building block for the synthesis of novel pesticides and herbicides. cymitquimica.com The pyridine moiety is a common feature in many agrochemicals, and the bromo- and methyl-substituents on the ring can be tailored to optimize biological activity and selectivity. The reactivity of the bromine atom allows for the introduction of various toxophoric groups or moieties that enhance the compound's efficacy against specific pests or weeds.
Materials Science Applications
In the realm of materials science, this compound and its derivatives are explored for their potential in creating novel materials with unique electronic and photophysical properties. The pyridine ring system, when incorporated into larger polymeric or supramolecular structures, can impart specific functionalities. The bromo-substituent provides a reactive handle for polymerization reactions or for the attachment of other functional units, opening avenues for the development of new electronic or photonic materials.
Design and Synthesis of Bioactive Molecules and Ligands
The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of bioactive molecules and ligands with diverse applications. cymitquimica.combldpharm.com
Ligands in Transition-Metal Catalysis
The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to transition metals to form catalysts. mdpi.comrsc.org The electronic and steric properties of the pyridine ring can be fine-tuned by the bromo- and methyl-substituents, influencing the catalytic activity and selectivity of the resulting metal complex. These custom-designed ligands play a crucial role in a wide range of transition-metal-catalyzed reactions, which are fundamental to modern organic synthesis. rsc.org For example, bipyridine derivatives, which can be synthesized from bromopyridines, are extensively used as ligands in transition-metal catalysis. mdpi.com
Scaffolds for Drug Discovery
This compound serves as a valuable scaffold in drug discovery programs. nih.govresearchgate.net Its rigid pyridine core provides a well-defined three-dimensional structure that can be decorated with various functional groups to interact with specific biological targets. The bromine atom acts as a versatile handle for introducing molecular diversity through reactions like Suzuki and Buchwald-Hartwig cross-coupling. nih.gov
For instance, in the development of inhibitors for the histone demethylase JMJD2E, 3-substituted pyridine 2,4-dicarboxylates were synthesized using 3-bromo-2,4-PDCA as a key intermediate. nih.gov This highlights the importance of the bromo-pyridine scaffold in creating libraries of compounds for screening against therapeutic targets. The ability to systematically modify the scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and other pharmacological properties. nih.govresearchgate.net
Preparation of Heterocyclic Systems Incorporating the Pyridine Moiety
The 2,4-dimethylpyridine unit is a structural motif found in numerous biologically active compounds and functional materials. The ability to construct larger, more complex heterocyclic systems from this compound is therefore of significant interest. Palladium-catalyzed cross-coupling reactions are a cornerstone of these synthetic strategies, allowing for the precise and efficient formation of fused ring systems and linked heteroaromatics.
The synthesis of fused heterocyclic systems, where a thiophene, furan, or pyrrole (B145914) ring is annulated to the pyridine core, often relies on domino reactions that begin with a halogenated pyridine precursor. Methodologies such as Sonogashira coupling followed by cyclization are powerful tools for creating these structures, including thienopyridines, furopyridines, and pyrrolopyridines. researchgate.net
Thienopyridines: The construction of the thieno[2,3-b]pyridine (B153569) scaffold can be achieved from 3-bromopyridine (B30812) derivatives. A common strategy involves a Sonogashira coupling of the bromopyridine with a terminal alkyne, followed by treatment with a sulfur source like sodium sulfide (B99878) (Na₂S) to induce cyclization. researchgate.net This two-step, one-pot procedure is highly efficient for generating diverse thienopyridine structures. researchgate.net While specific examples starting directly from this compound are not extensively documented, this established methodology is directly applicable for the synthesis of dimethyl-substituted thienopyridines. The general approach is outlined below.
General Synthesis of Thienopyridines via Sonogashira Coupling and Cyclization
| Step | Reactants | Reagents/Catalysts | Product Type |
|---|---|---|---|
| 1. Coupling | 3-Bromopyridine derivative, Terminal Alkyne | Pd/Cu catalyst (e.g., PdCl₂(PPh₃)₂, CuI), Base (e.g., Et₃N) | 3-Alkynylpyridine |
| 2. Cyclization | 3-Alkynylpyridine derivative | Sulfur source (e.g., Na₂S) | Thieno[2,3-b]pyridine |
Furopyridines: Derivatives of furo[2,3-b]pyridine, also known as 7-azabenzofurans, are another class of fused heterocycles with significant biological activity. researchgate.net Their synthesis can be accomplished through various routes, often involving the cyclization of appropriately substituted pyridine precursors. The development of synthetic methods for these compounds is a rapidly advancing area of research, with applications in creating potential anticancer and antiviral agents. researchgate.net
Pyrrolopyridines: Pyrrolo[3,4-c]pyridine derivatives are recognized as important fused heterocyclic systems present in various biologically active molecules. researchgate.net Synthetic routes to these compounds often start from functionalized pyridines. For instance, the condensation of a 3-bromomethylpyridine derivative with a primary amine is a key step in building the 1-oxopyrrolo[3,4-c]pyridine core. researchgate.net This highlights how derivatives of this compound could serve as precursors for this class of compounds.
Bipyridines and terpyridines are privileged ligands in coordination chemistry and serve as foundational components for supramolecular assemblies, catalysts, and functional materials. researchgate.netcore.ac.uk Metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are the most prevalent methods for synthesizing these compounds from halopyridine precursors. mdpi.compreprints.org
This compound can be used in these reactions to form 3,3'-bipyridine (B1266100) structures, although the reactivity at the 3-position is generally lower than at the 2- or 4-positions. orgsyn.org This difference in reactivity can, however, be exploited for selective functionalization in di- or polyhalogenated systems. orgsyn.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromopyridine with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. beilstein-journals.org It is a widely used method due to the stability and commercial availability of the boronic acid reagents. preprints.org However, a common challenge is the coordination of the bipyridine product to the palladium catalyst, which can decrease catalytic activity. researchgate.netmdpi.com
Stille Coupling: The Stille coupling utilizes an organotin reagent (e.g., a pyridylstannane) to couple with the bromopyridine. This method is often highly effective and can proceed where Suzuki couplings may be less efficient. preprints.orgnih.gov A significant drawback is the toxicity of the organotin compounds used. researchgate.net
Negishi Coupling: In a Negishi coupling, a pyridylzinc halide is reacted with the bromopyridine, catalyzed by a palladium or nickel complex. orgsyn.org This reaction is known for its high yields, mild conditions, and excellent tolerance of various functional groups. mdpi.comorgsyn.org
The table below summarizes typical conditions for these cross-coupling reactions as they would apply to the synthesis of a dimethyl-substituted bipyridine from this compound.
Cross-Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Typical Catalyst | Reagents | Key Features | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Pyridylboronic acid, Base (Na₂CO₃, K₃PO₄) | Wide reagent availability; catalyst inhibition by product can occur. | mdpi.com, beilstein-journals.org |
| Stille | PdCl₂(PPh₃)₂, Pd(dba)₂ | Pyridylstannane, CuI (co-catalyst) | High reactivity; useful for complex substrates; toxic reagents. | preprints.org, nih.gov |
| Negishi | Pd(dba)₂, NiCl₂ | Pyridylzinc halide | Mild conditions; high functional group tolerance; high yields. | orgsyn.org, mdpi.com |
The synthesis of terpyridines can also be achieved using these methods, for example, by coupling a bromopyridine with a pre-formed bipyridine boronic acid or by reacting a dihalopyridine with two equivalents of a pyridyl organometallic reagent. mdpi.compreprints.org
Syntheses of Analogs and Derivatives of Natural Products
The pyridine ring is a common structural motif in a vast array of natural products and pharmaceuticals. mdpi.comtandfonline.com Consequently, functionalized pyridines like this compound are crucial intermediates for the synthesis of analogs and derivatives of these bioactive molecules. The ability to introduce the 2,4-dimethylpyridine scaffold allows chemists to explore structure-activity relationships and develop new therapeutic agents.
For instance, Negishi and Stille couplings, which are effective for bipyridine synthesis, are also employed in the total synthesis of natural products. The synthesis of caerulomycin B and C, which are natural products with immunosuppressant properties, can be achieved via a Negishi coupling involving a bromopyridine precursor. researchgate.netpreprints.org Such strategies demonstrate the potential of using this compound to construct complex molecules with defined biological functions. The pyridine unit's ability to interact with biological targets like enzymes and receptors makes it a valuable component in drug design.
Furthermore, the pyrrolopyrimidine core, found in anticancer drugs like Pemetrexed, is often constructed using halogenated precursors in multi-step syntheses. nih.gov The synthetic strategies developed for these complex targets can be adapted, using this compound as a starting point to generate novel analogs with potentially improved pharmacological properties.
Computational Chemistry and Theoretical Investigations of 3 Bromo 2,4 Dimethylpyridine
Quantum Mechanical Studiesasianpubs.orgresearchgate.net
Quantum mechanical studies are fundamental to elucidating the intrinsic properties of 3-Bromo-2,4-dimethylpyridine. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's electronic structure and energy.
Density Functional Theory (DFT) Calculationsasianpubs.orgresearchgate.netbohrium.com
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance between accuracy and computational cost. bohrium.com DFT methods are used to determine the electronic structure of molecules, providing information on geometry, energy, and other properties. researchgate.net For substituted pyridines like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict their characteristics. asianpubs.orgmdpi.comnih.gov
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. core.ac.uk For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of a bromine atom and two methyl groups on the pyridine (B92270) ring influences the geometry through steric and electronic effects. The bromine atom, being large and electronegative, and the methyl groups will cause slight distortions in the planarity of the pyridine ring.
Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted by DFT calculations.
Table 1: Predicted Geometric Parameters for this compound Disclaimer: The following data is hypothetical and illustrative of typical results from DFT/B3LYP/6-311++G(d,p) calculations, as specific published data for this molecule is not available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-Br | 1.89 Å |
| C2-C3 | 1.40 Å | |
| C3-C4 | 1.39 Å | |
| C4-N | 1.34 Å | |
| N-C5 | 1.33 Å | |
| C5-C6 | 1.39 Å | |
| C6-C2 | 1.40 Å | |
| C2-C(methyl) | 1.51 Å | |
| C4-C(methyl) | 1.50 Å | |
| Bond Angle | Br-C2-C3 | 118.5° |
| C2-C3-C4 | 121.0° | |
| C3-C4-N | 118.0° | |
| C4-N-C5 | 117.5° | |
| N-C5-C6 | 123.0° | |
| C5-C6-C2 | 119.0° | |
| Dihedral Angle | Br-C2-C3-C4 | 179.5° |
Table 2: Predicted FMO Energies for this compound Disclaimer: The following data is hypothetical and illustrative of typical results from DFT calculations, as specific published data for this molecule is not available.
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.40 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative potential (typically colored red or yellow) is expected around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. rsc.orgresearchgate.net Regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl groups and the bromine atom, which can exhibit a region of positive potential known as a σ-hole, making it susceptible to nucleophilic interactions. nih.gov
Reaction Mechanism Elucidation through Computational Modelingresearchgate.netnih.govmdpi.com
Computational modeling is a powerful approach for investigating the mechanisms of chemical reactions, including transition states and reaction pathways. For this compound, which can participate in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), computational studies can be particularly insightful. nih.govmdpi.com
By modeling the reactants, intermediates, transition states, and products, the energy profile of a reaction can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. For instance, in a Suzuki-Miyaura coupling, DFT calculations can be used to model the oxidative addition of this compound to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the final product. researchgate.netacs.org Such studies help in understanding the role of ligands, solvents, and bases in the catalytic cycle, thereby aiding in the optimization of reaction conditions. acs.orgmdpi.com
Molecular Dynamics Simulations
As with SAR and QSAR, there is a lack of specific molecular dynamics (MD) simulation studies in the published literature that focus on the reactivity or intermolecular interactions of this compound.
MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For other substituted pyridine compounds, MD simulations have provided insights into conformational flexibility and interaction profiles. For example, simulations of 2-Bromo-4-(bromomethyl)pyridine have been used to assess its conformational variations and its significant capability for halogen bonding. Theoretical studies on the reactivity of Lewis pairs, such as 2,6-lutidine/BR₃ and pyridine/BR₃, have also employed quantum chemical calculations to understand their reaction mechanisms, including dihydrogen cleavage. researchgate.net
Furthermore, theoretical calculations using methods like Density Functional Theory (DFT) have been applied to understand the photodissociation dynamics of other halogenated pyridines, such as 4-bromo-2,3,5,6-tetrafluoropyridine, by examining the potential energy surfaces involved in C-Br bond cleavage. researchgate.net These examples highlight the potential of computational methods to probe the reactivity and interaction dynamics of halogenated pyridines.
For this compound, MD simulations could theoretically be applied to:
Investigate its conformational preferences.
Analyze its interaction with solvent molecules.
Predict its binding mode and affinity with potential biological targets, such as enzymes or receptors.
Explore the dynamics of its participation in chemical reactions, for instance, as a ligand in organometallic complexes.
However, at present, such specific computational investigations for this compound have not been reported in accessible literature.
Advanced Spectroscopic and Analytical Techniques for Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides critical information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and coupling constants. For 3-Bromo-2,4-dimethylpyridine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two methyl groups.
The chemical shifts (δ) of the pyridine (B92270) ring protons are influenced by the electron-withdrawing effect of the nitrogen atom and the bromine substituent, as well as the electron-donating nature of the methyl groups. The protons on the pyridine ring would likely appear in the aromatic region of the spectrum. The two methyl groups, being in different chemical environments (one at position 2 and the other at position 4), would be expected to show two distinct singlet signals in the upfield region.
A detailed analysis of a hypothetical ¹H NMR spectrum is presented in the table below. The specific chemical shifts and coupling constants are predictive and would require experimental verification.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.0 - 7.2 | d | ~5.0 |
| H-6 | 8.0 - 8.2 | d | ~5.0 |
| 2-CH₃ | 2.4 - 2.6 | s | - |
| 4-CH₃ | 2.2 - 2.4 | s | - |
| Note: Predicted data requires experimental confirmation. |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.
The chemical shifts of the carbon atoms in the pyridine ring are influenced by their position relative to the nitrogen, bromine, and methyl substituents. The carbon atom bearing the bromine (C-3) would be expected to have its chemical shift significantly influenced by the halogen's electronegativity. The carbons of the two methyl groups will appear in the upfield aliphatic region of the spectrum.
A predictive summary of the ¹³C NMR data is provided in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 120 - 125 |
| C-4 | 145 - 150 |
| C-5 | 125 - 130 |
| C-6 | 148 - 153 |
| 2-CH₃ | 20 - 25 |
| 4-CH₃ | 18 - 23 |
| Note: Predicted data requires experimental confirmation. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule, thereby confirming the proposed structure.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak would be expected between the signals of the coupled aromatic protons (H-5 and H-6), confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton and carbon signals. For instance, the signal for the H-5 proton would show a correlation to the C-5 carbon signal, and similarly for H-6 and C-6. The methyl proton signals would correlate with their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is a powerful tool for piecing together the molecular structure. For example, the protons of the 2-methyl group would be expected to show correlations to C-2 and C-3. The protons of the 4-methyl group would likely show correlations to C-3, C-4, and C-5. These correlations would provide definitive evidence for the placement of the substituents on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₇H₈BrN. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly equal abundance, resulting in two peaks of similar intensity separated by approximately 2 m/z units for the molecular ion.
| Ion | Calculated Exact Mass |
| [M(⁷⁹Br)+H]⁺ | 186.9918 |
| [M(⁸¹Br)+H]⁺ | 188.9898 |
| Note: Calculated exact masses for the protonated molecular ions. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample of this compound and for obtaining its mass spectrum.
In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern in the mass spectrum serves as a molecular fingerprint, which can be used to confirm the structure of the compound. Key fragments for this compound would likely involve the loss of a bromine atom, a methyl group, or other characteristic fragmentations of the pyridine ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in identifying and quantifying this compound, providing essential information about its molecular weight and structure.
In a typical LC-MS analysis, the compound is first separated from a mixture on a chromatography column. Subsequently, it is ionized and introduced into the mass spectrometer. For this compound, a common ionization technique is Electrospray Ionization (ESI), which typically generates a protonated molecular ion [M+H]⁺.
The molecular formula of this compound is C₇H₈BrN. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. The expected [M+H]⁺ peaks would appear at m/z (mass-to-charge ratio) values of approximately 186.0 and 188.0, with a nearly 1:1 intensity ratio, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion is fragmented, and the resulting daughter ions are analyzed. While specific fragmentation data for this compound is not widely published, fragmentation of related substituted pyridines often involves the cleavage of bonds adjacent to the pyridine ring and the loss of substituents.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Ionization Mode | ESI Positive |
| Parent Ion (M) | C₇H₈BrN |
| Molecular Weight | ~186.05 g/mol |
| Protonated Ion [M+H]⁺ | [C₇H₉BrN]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.
Although a specific experimental spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on its structure, which includes a substituted pyridine ring, methyl groups, and a carbon-bromine bond.
Key expected absorption bands include:
C-H Stretching (Alkyl): The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations in the range of 2950-3000 cm⁻¹.
C-H Stretching (Aromatic): The C-H bond on the pyridine ring will show stretching vibrations typically above 3000 cm⁻¹.
C=C and C=N Stretching (Aromatic Ring): The pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-H Bending (Alkyl): Bending vibrations for the methyl groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹.
C-Br Stretching: The carbon-bromine bond typically shows a stretching absorption in the fingerprint region, usually between 500 and 600 cm⁻¹. The exact position can confirm the presence of the bromine substituent.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2950 - 3000 |
| Aromatic C=C / C=N | Ring Stretching | 1400 - 1600 |
| Alkyl C-H | Bending | 1375 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, this technique primarily provides information about π→π* transitions in the conjugated system of the pyridine ring.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. The parent compound, pyridine, exhibits absorptions around 250-270 nm. The addition of methyl and bromo substituents to the ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima (λmax). The exact position of λmax is dependent on the solvent used for the analysis.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax Range (nm) |
|---|
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound has not been reported in publicly accessible databases, the technique would yield a wealth of structural information. The data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. This information allows for the unambiguous determination of the compound's solid-state structure.
Table 4: Illustrative X-ray Crystallography Data (Hypothetical) This table presents the type of data that would be obtained from an X-ray crystallography experiment, as specific data for this compound is not available.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₇H₈BrN |
| Formula Weight | 186.05 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.50 Å, b = 8.20 Å, c = 15.40 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 693.88 ų |
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most widely used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of organic compounds. For a substituted pyridine like this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A suitable method for analyzing this compound would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a slightly acidic pH to ensure the pyridine nitrogen is protonated, leading to better peak shape. helixchrom.com Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs strongly, such as its λmax. iosrjournals.org
Table 5: Representative HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 50 mM Ammonium Formate (pH 3) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The fundamental principles of separation remain the same as in HPLC.
A UPLC method for this compound would employ similar column chemistry (e.g., C18) and mobile phases as an HPLC method but would be run at higher pressures on a specialized UPLC system. The primary advantages would be a reduction in run time from several minutes to potentially under a minute, and a decrease in solvent consumption, making it a more efficient and environmentally friendly analytical technique.
Column Chromatography
Column chromatography is a cornerstone technique in the purification and isolation of this compound from reaction mixtures and in the separation of it from structural isomers and impurities. This liquid chromatography method relies on the differential partitioning of the compound between a stationary phase, typically silica (B1680970) gel, and a liquid mobile phase that percolates through the column. The separation is based on the varying affinities of the components in the mixture for the stationary and mobile phases.
In the context of this compound, flash column chromatography is often the method of choice due to its speed and efficiency. scripps.edu The selection of an appropriate eluent system is critical for achieving optimal separation. The polarity of the solvent mixture is fine-tuned to ensure that this compound has a suitable retention factor (R_f) on a thin-layer chromatography (TLC) plate, which is used to predict the behavior on the column. An R_f value between 0.2 and 0.4 is generally considered ideal for good separation.
The process begins with the preparation of a slurry of the stationary phase, most commonly silica gel with a particle size of 40-63 µm, in a non-polar solvent. orgsyn.org This slurry is then packed into a glass column to form the stationary phase bed. The crude sample containing this compound is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.
The mobile phase, a solvent or a mixture of solvents, is then passed through the column under positive pressure. The components of the mixture travel down the column at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds, which have a weaker affinity for the polar silica gel, travel down the column more quickly, while more polar compounds are retained longer. Fractions are collected sequentially as the eluent exits the column, and these are analyzed by TLC to identify those containing the purified this compound.
Research Findings in the Purification of Brominated Pyridine Derivatives
While specific detailed research findings on the column chromatographic purification of this compound are not extensively published, the principles can be inferred from studies on similar brominated heterocyclic compounds. For instance, the purification of various N-containing heterocyclic compounds frequently employs silica gel column chromatography with gradient elution. rsc.org A typical gradient might start with a less polar solvent system, such as pure hexane or a hexane-ethyl acetate mixture with a low percentage of ethyl acetate, and gradually increase the polarity by increasing the concentration of the more polar solvent. This allows for the initial elution of non-polar impurities, followed by the target compound, and finally the more polar byproducts.
The following interactive data table summarizes typical parameters used in the column chromatography for the purification of compounds structurally related to this compound, which can be adapted for its purification.
| Parameter | Description | Typical Values/Ranges |
| Stationary Phase | The solid adsorbent packed into the column. | Silica gel (SiO₂) |
| Particle Size | The diameter of the stationary phase particles. | 40-63 µm (230-400 mesh) orgsyn.org |
| Mobile Phase | The solvent or mixture of solvents that flows through the column. | Hexane/Ethyl Acetate, Dichloromethane/Hexane scripps.eduorgsyn.org |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) rsc.org |
| Monitoring Technique | The method used to track the separation and identify fractions containing the desired compound. | Thin-Layer Chromatography (TLC) |
| Visualization | The method used to see the spots on the TLC plate. | UV light (254 nm) or chemical staining (e.g., potassium permanganate) orgsyn.org |
The choice of the specific mobile phase composition is determined empirically by running preliminary TLC experiments with the crude reaction mixture. For a moderately polar compound like this compound, a starting mobile phase of 5-10% ethyl acetate in hexane would be a reasonable starting point. The polarity would then be adjusted based on the observed separation on the TLC plate. After the column chromatography is complete, the fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound. orgsyn.org
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and High-Throughput Experimentation
The principles of flow chemistry and high-throughput experimentation (HTE) offer significant advantages for the synthesis and derivatization of 3-Bromo-2,4-dimethylpyridine. These technologies enable rapid reaction optimization, improved safety, and enhanced scalability, which are critical in both academic and industrial research. acs.orgacs.org
Continuous-flow processes can improve the efficiency and yield of reactions involving this compound. For instance, the synthesis of related halogenated pyridines has been shown to benefit from continuous-flow protocols, which allow for precise control over reaction conditions and lead to consistent product quality. smolecule.comevitachem.com The translation of batch photochemical reactions, a growing area for pyridine (B92270) functionalization, into continuous-flow systems is a key area of development. princeton.edu Microscale HTE platforms can simulate the conditions of a flow reactor, allowing for the rapid screening of variables such as catalysts, solvents, bases, and residence time using minimal material before scaling up. princeton.edu This approach is particularly valuable for optimizing transition metal-catalyzed cross-coupling reactions, which are central to the functionalization of this compound. acs.org
Table 1: Advantages of Flow Chemistry and HTE for this compound Research
| Feature | Benefit in the Context of this compound | Relevant Research Area |
|---|---|---|
| Rapid Screening | Accelerated discovery of optimal conditions for new coupling reactions and functionalizations. nuvisan.com | Derivative synthesis, Catalysis |
| Precise Control | Improved regioselectivity and yield by fine-tuning temperature, pressure, and mixing. evitachem.com | Synthesis, Functionalization |
| Enhanced Safety | Safe handling of hazardous reagents and unstable intermediates in small, controlled volumes. | Synthesis, Derivatization |
| Scalability | Seamless transition from laboratory-scale optimization to pilot- or industrial-scale production. acs.org | Process Chemistry, Manufacturing |
| Data Richness | Generation of large datasets to inform reaction mechanisms and predictive models. acs.org | Mechanistic Studies, Computational Chemistry |
Exploration of Novel Catalytic Systems for Functionalization
While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig are standard methods for functionalizing the C3-bromo position, future research will likely focus on novel catalytic systems to access new reaction pathways and molecular architectures. beilstein-journals.orgnih.gov The development of catalysts based on other transition metals such as nickel, copper, iridium, and ruthenium is a promising avenue. mdpi.comnih.gov
Nickel catalysts, being more earth-abundant and cost-effective than palladium, are attractive alternatives for cross-coupling reactions. mdpi.com Furthermore, catalysis focused on C–H activation at other positions of the pyridine ring (C5 or C6) would enable derivatization without pre-functionalization, offering a more atom-economical approach. nih.gov For example, iridium-catalyzed borylation has been shown to be effective for sterically-driven functionalization of pyridine rings, while ruthenium catalysts have been used for direct C-H activation. smolecule.comnih.gov The exploration of dual-catalysis systems, which combine photoredox catalysis with transition metal catalysis, could unlock novel transformations that are inaccessible by either method alone, allowing for the formation of complex bonds under mild conditions. acs.org
Table 2: Emerging Catalytic Systems for Functionalizing this compound
| Catalytic System | Potential Application | Desired Outcome |
|---|---|---|
| Nickel-Based Catalysts | Suzuki, Negishi, and Stille-type cross-coupling reactions. mdpi.com | Cost-effective and sustainable synthesis of biaryl and alkylated derivatives. |
| Iridium/Ruthenium Catalysts | Directed C-H borylation or arylation at C5/C6 positions. smolecule.comnih.gov | Regioselective functionalization of the pyridine backbone. |
| Copper-Catalyzed Reactions | Amination, etherification, and cyanation reactions. nih.gov | Introduction of diverse functional groups at the C3 position. |
| Photoredox/Dual Catalysis | Radical-based functionalizations (e.g., alkylation, trifluoromethylation). acs.org | Access to novel derivatives under mild reaction conditions. |
Application in Supramolecular Chemistry and Materials Science
The structural features of this compound make it an intriguing candidate for the construction of advanced materials and supramolecular assemblies. The presence of a bromine atom allows for the formation of halogen bonds, which are increasingly recognized as a powerful tool in crystal engineering for controlling the solid-state architecture of molecules. smolecule.com
This compound and its derivatives could serve as ligands or building blocks for metal-organic frameworks (MOFs). smolecule.com The pyridine nitrogen provides a coordination site for metal ions, while the bromo-substituent can be retained for post-synthetic modification or to participate in halogen bonding within the framework, potentially influencing the material's porosity and catalytic activity. Similarly, the N-oxide derivative could be used as a ligand for lanthanide complexes, which are known for their unique photoluminescent properties. acs.org The directed nature of halogen and hydrogen bonds involving the pyridine ring can be exploited to create predictable supramolecular synthons, guiding the assembly of molecules into specific arrangements for applications in organic electronics or as liquid crystals. smolecule.comresearchgate.net
Bio-conjugation and Prodrug Design Utilizing the Pyridine Scaffold
The pyridine scaffold is a common feature in many pharmaceuticals, and this compound provides a key reactive handle for applications in medicinal chemistry, particularly in bio-conjugation and prodrug design. researchgate.netsciensage.info Bio-conjugation involves linking a molecule to a larger biomolecule, such as a protein or antibody, to create targeted therapeutics like antibody-drug conjugates (ADCs). The C3-bromo position is an ideal site for transition metal-catalyzed coupling reactions, allowing the pyridine derivative to be attached to a biomolecule via a carefully designed linker. google.com
In prodrug design, a pharmacologically active molecule is masked with a promoiety that is cleaved in vivo to release the active drug. researchgate.net Derivatives of this compound could be designed as part of a linker system that connects a drug to a targeting group. The pyridine ring itself could be part of the active pharmacophore that is released, or it could function as a stable structural component of the prodrug. Research in this area would focus on developing linkers that are stable in circulation but are selectively cleaved by specific enzymes or conditions found in the target tissue, such as a tumor microenvironment. researchgate.netsciensage.info
Computational-Driven Discovery and Design of this compound Derivatives
Computational chemistry is an increasingly powerful tool for accelerating the discovery and design of new molecules. For this compound, computational methods can predict reactivity, guide synthetic efforts, and screen for potential biological activity before committing to laboratory work.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the regioselectivity of further functionalization reactions. These models can help rationalize the steric and electronic effects of the existing methyl and bromo substituents and predict the most likely sites for electrophilic or nucleophilic attack. smolecule.com For medicinal chemistry applications, virtual libraries of this compound derivatives can be generated in silico and screened against the binding sites of protein targets using molecular docking simulations. This approach can identify promising hit compounds for further synthesis and biological evaluation. Furthermore, more advanced methods like quantum mechanics/molecular mechanics (QM/MM) simulations could be employed to model the interaction of potential prodrugs with target enzymes, providing insights into the mechanism of enzyme-mediated drug release. sciensage.info
Table 3: Computational Approaches for this compound Research
| Computational Method | Objective | Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict reactivity, regioselectivity, and spectroscopic properties. smolecule.com | Rational design of synthetic routes and new derivatives. |
| Molecular Docking | Screen virtual libraries of derivatives against biological targets. | Prioritization of compounds for synthesis and in vitro testing. |
| Molecular Dynamics (MD) | Simulate the behavior of derivatives in biological environments (e.g., in water, lipid bilayers). | Assessment of stability, conformation, and interactions with biomolecules. |
| QM/MM Simulations | Model enzyme-catalyzed reactions, such as prodrug activation. sciensage.info | Mechanistic understanding to guide the design of enzyme-cleavable linkers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
